tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate
Description
tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate is a sulfamate ester featuring a cyclobutyl core substituted with a tert-butyl carbamate group and an oxan-4-yl (tetrahydropyran) sulfamoyl moiety. The stereochemistry at the 1r and 3r positions of the cyclobutane ring imposes rigidity, influencing its reactivity and intermolecular interactions.
The molecular formula is inferred as C₁₄H₂₅N₂O₅S (approximate molecular weight: 347.43 g/mol), derived by substituting the benzyl group in the structurally related compound tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate (C₁₆H₂₄N₂O₄S, MW 340.44 g/mol) with an oxan-4-yl group .
Properties
Molecular Formula |
C14H26N2O5S |
|---|---|
Molecular Weight |
334.43 g/mol |
IUPAC Name |
tert-butyl N-[3-(oxan-4-ylsulfamoyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C14H26N2O5S/c1-14(2,3)21-13(17)15-11-8-12(9-11)22(18,19)16-10-4-6-20-7-5-10/h10-12,16H,4-9H2,1-3H3,(H,15,17) |
InChI Key |
ITULIEKVWIQIPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)NC2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthetic route to tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate involves the following steps:
Cyclobutyl Ring Formation: Start with a cyclobutane derivative and introduce the sulfamoyl group.
Tert-Butylation: Add a tert-butyl group to the cyclobutyl ring.
Oxan-4-yl Substitution: Replace one hydrogen atom in the oxan-4-yl moiety with the desired substituent.
Industrial Production: Industrial-scale production methods for this compound are not widely documented. it is commonly synthesized in research laboratories for specific applications.
Chemical Reactions Analysis
Reactivity: Tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate can undergo various reactions, including:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction of the carbonyl group is possible.
Substitution: The tert-butyl group can be substituted by nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are suitable.
Substitution: Nucleophiles (e.g., amines, thiols) can replace the tert-butyl group.
Scientific Research Applications
Tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development.
Biological Studies: Researchers explore its interactions with enzymes and receptors.
Industry: Its unique reactivity makes it valuable in synthetic processes.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets, affecting cellular pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Functional Differences
Core Skeleton: The target compound’s cyclobutane ring contrasts with the bicyclo[2.2.1]heptane in S4b and the steroidal frameworks in 2p and 2q.
Substituent Effects: The oxan-4-yl group introduces a tetrahydropyran ring, offering hydrogen-bonding sites (ether oxygen) absent in the benzyl analog . This may improve solubility in polar solvents like ethanol or DMSO. Compared to the ethoxycarbonothioyl group in S4b, the tert-butyl carbamate in the target compound is more electron-withdrawing, which could stabilize the sulfamoyl group against hydrolysis.
Synthetic Yields :
Spectral and Analytical Data
- NMR Spectroscopy : The tert-butyl group in the target compound is expected to show a singlet near δH 1.4 (9H), consistent with analogs in –4 . The oxan-4-yl protons would resonate at δH 3.5–4.0 (OCH₂), distinguishable from benzyl analogs’ aromatic peaks (δH 7.2–7.4) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 347.43 (calculated for C₁₄H₂₅N₂O₅S), analogous to the benzyl variant’s HRMS data .
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